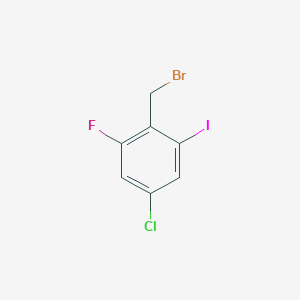
(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Methyl-2-(pyrrolidin-2-yl)phenol is a compound that features a pyrrolidine ring attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-2-(pyrrolidin-2-yl)phenol typically involves the construction of the pyrrolidine ring followed by its attachment to the phenol group. One common method involves the cyclization of suitable precursors under specific conditions to form the pyrrolidine ring. The phenol group is then introduced through a series of substitution reactions .
Industrial Production Methods
Industrial production of ®-4-Methyl-2-(pyrrolidin-2-yl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
®-4-Methyl-2-(pyrrolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolidine ring.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
®-4-Methyl-2-(pyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-Methyl-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenol group contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure.
Pyrrolidinone: Contains a lactam ring and exhibits different chemical properties.
Phenol: Lacks the pyrrolidine ring but shares the phenol group.
Uniqueness
®-4-Methyl-2-(pyrrolidin-2-yl)phenol is unique due to the combination of the pyrrolidine ring and phenol group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-methyl-2-[(2R)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m1/s1 |
InChI Key |
HBYNUSHKOCJMGC-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H]2CCCN2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


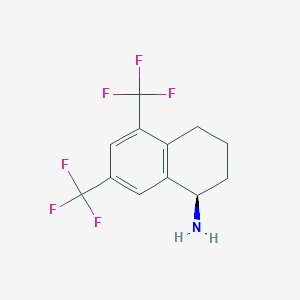

![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12971753.png)
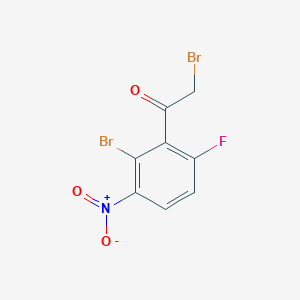
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12971769.png)

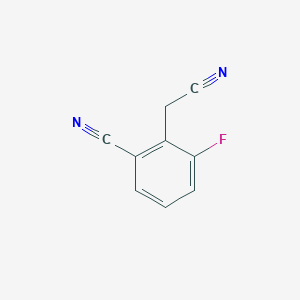
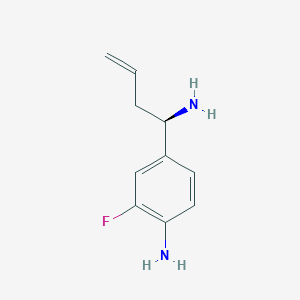

![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)

![8-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B12971815.png)

